molecular formula C7H6BrF3N2 B1504707 4-Bromo-3-trifluoromethyl-phenyl-hydrazine CAS No. 77992-51-9

4-Bromo-3-trifluoromethyl-phenyl-hydrazine

Cat. No. B1504707
CAS RN: 77992-51-9
M. Wt: 255.03 g/mol
InChI Key: YKXJXHVLEAPHFR-UHFFFAOYSA-N
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Description

4-Bromo-3-trifluoromethyl-phenyl-hydrazine is a chemical compound that has been used in various scientific research . It participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .


Synthesis Analysis

The synthesis of 4-Bromo-3-trifluoromethyl-phenyl-hydrazine involves the use of phenylhydrazine-based reductants containing fluorine atoms . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-trifluoromethyl-phenyl-hydrazine is represented by the linear formula CF3C6H4NHNH2 . It has a molecular weight of 176.14 .


Chemical Reactions Analysis

4-Bromo-3-trifluoromethyl-phenyl-hydrazine participates in the one-step reduction and functionalization of graphene oxide . This suggests that it can react with other compounds to form new substances.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-trifluoromethyl-phenyl-hydrazine include a boiling point of 118-122 °C/17 mmHg and a melting point of 63-65 °C . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Molecular Properties and Biological Activities

  • A study by Mary et al. (2021) investigated the reactivity and stability of hydrazine derivatives, including those with trifluoromethyl phenyl groups. They found that these compounds have increasing stability and decreasing reactivity based on orbital energies. The study also explored biological activities, predicting antitumor activity through molecular docking studies with threonine tyrosine kinase protein, suggesting potential applications in cancer research (Mary et al., 2021).

Environmental and Biological Sensing

  • Zhu et al. (2019) designed a fluorescent probe for detecting hydrazine, a compound related to 4-Bromo-3-trifluoromethyl-phenyl-hydrazine. This probe, exhibiting low cytotoxicity and a large Stokes shift, could be used in environmental water systems and for fluorescence imaging in biological samples, highlighting the role of similar compounds in sensing applications (Zhu et al., 2019).

Synthesis of Pharmaceutical and Biological Compounds

  • Martins et al. (2013) explored brominated precursors, including those with trifluoromethyl phenyl groups, for synthesizing various pyrazoles. These compounds were then used in the synthesis of pharmaceutical and biological molecules, indicating the significance of 4-Bromo-3-trifluoromethyl-phenyl-hydrazine in drug development (Martins et al., 2013).

DNA Interaction and Structural Analysis

  • Research by Ujan et al. (2019) on a related compound, 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine, involved analyzing its interaction with DNA and its structural properties. This study suggests that similar bromo-hydrazine derivatives, including 4-Bromo-3-trifluoromethyl-phenyl-hydrazine, might have applications in DNA binding and structural biology studies (Ujan et al., 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXJXHVLEAPHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699241
Record name [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-trifluoromethyl-phenyl-hydrazine

CAS RN

77992-51-9
Record name [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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